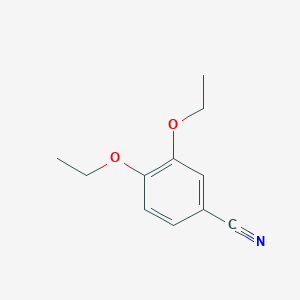

3,4-Diethoxybenzonitrile

Descripción

3,4-Diethoxybenzonitrile (CAS 60758-87-4) is a substituted benzonitrile derivative with the molecular formula C₁₁H₁₃NO₂ . It features two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions of the benzene ring and a nitrile (-CN) group at the 1-position. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, notably recognized as Apremilast Impurity 58 during drug development and quality control . Its structural simplicity and functional groups make it a versatile precursor for synthesizing complex molecules, such as anticonvulsant and anti-inflammatory agents . Commercial suppliers offer it in varying quantities (e.g., 100 mg to 1 g), priced between €28 and €95, reflecting its demand in research .

Propiedades

IUPAC Name |

3,4-diethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPTYFCFZUQSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513595 | |

| Record name | 3,4-Diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-87-4 | |

| Record name | 3,4-Diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups .

Industrial Production Methods: In an industrial setting, the production of 3,4-diethoxybenzonitrile may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,4-Diethoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,4-diethoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ethoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3,4-Diethoxybenzonitrile with analogous compounds, focusing on molecular properties, substituent effects, and applications:

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy Groups : Ethoxy substituents (-OCH₂CH₃) increase steric bulk and hydrophobicity compared to methoxy groups (-OCH₃). This difference impacts solubility and bioavailability. For example, 3,4-Diethoxybenzonitrile (logP ~1.8) is less polar than its dimethoxy analog (logP ~1.3), favoring membrane permeability in drug design .

- Nitrile Position and Reactivity : The nitrile group in 3,4-Diethoxybenzonitrile is directly attached to the benzene ring, enabling participation in cycloaddition or hydrolysis reactions. In contrast, 3,4-Diethoxyphenylacetonitrile has a methylene spacer (-CH₂CN), which reduces aromatic conjugation and alters reactivity pathways .

Actividad Biológica

3,4-Diethoxybenzonitrile is an organic compound characterized by the presence of two ethoxy groups and a nitrile functional group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 3,4-Diethoxybenzonitrile is . Its structure can be represented as follows:

Physical Properties

- Molecular Weight : 205.25 g/mol

- Melting Point : Data is not consistently available but typically falls within a range observed for similar compounds.

- Solubility : Soluble in organic solvents such as ethanol and methanol.

Antimicrobial Activity

3,4-Diethoxybenzonitrile has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it demonstrated significant activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating a moderate level of antibacterial efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of 3,4-Diethoxybenzonitrile. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that this compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, 3,4-Diethoxybenzonitrile has shown promise in reducing inflammation. Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity of 3,4-Diethoxybenzonitrile against common pathogens.

- Method : Agar diffusion method was employed to determine the zone of inhibition.

- Results : Significant zones of inhibition were observed against E. coli and S. aureus, supporting its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cell lines.

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : The compound reduced cell viability significantly at concentrations above 20 µM, indicating strong anticancer properties.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

- Method : Edema was measured at various time points after treatment with 3,4-Diethoxybenzonitrile.

- Results : A marked reduction in paw swelling was observed compared to control groups, highlighting its anti-inflammatory potential.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| Antimicrobial Activity | MIC: 50-100 µg/mL |

| Anticancer Activity | IC50: 20-40 µM on MCF-7 |

| Anti-inflammatory Effect | Significant reduction in edema |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.